Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
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Overview
Description
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C4H9NNa4O7P2 . It is a member of the bisphosphonate family, which is known for its ability to inhibit the formation and dissolution of calcium phosphate crystals. This property makes it useful in various applications, including water treatment, detergents, and as a scale inhibitor in industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and crystallization techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Substitution: It can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various phosphonate derivatives and substituted compounds, which have applications in different industrial processes .
Scientific Research Applications
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent and scale inhibitor in various chemical processes.
Biology: Investigated for its potential use in inhibiting the formation of calcium phosphate crystals in biological systems.
Medicine: Explored for its potential in treating conditions related to bone resorption, such as osteoporosis.
Industry: Widely used in water treatment, detergents, and as a corrosion inhibitor in industrial systems.
Mechanism of Action
The mechanism of action of tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate involves its ability to bind to calcium ions and inhibit the formation and dissolution of calcium phosphate crystals. This binding prevents the growth of scale and reduces the solubility of calcium phosphate in aqueous solutions. The compound targets the hydroxyapatite surfaces in bones, making it useful in medical applications related to bone resorption .
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetra(methylenephosphonate): Similar in structure but with different functional groups.
Trisodium ((tetrahydro-2-hydroxy-4H-1,4,2-oxazaphosphorin-4-yl)methyl)phosphonate: Another bisphosphonate with similar applications.
Uniqueness
Tetrasodium (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is unique due to its specific structure, which provides it with distinct chelating properties and the ability to inhibit scale formation effectively. Its combination of hydroxyl and amino groups allows for versatile applications in various fields .
Properties
CAS No. |
32422-03-0 |
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Molecular Formula |
C4H9NNa4O7P2 |
Molecular Weight |
337.02 g/mol |
IUPAC Name |
tetrasodium;2-[bis(phosphonatomethyl)amino]ethanol |
InChI |
InChI=1S/C4H13NO7P2.4Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI Key |
YNCIDAAHPJTKAG-UHFFFAOYSA-J |
Canonical SMILES |
C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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